2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a thiophene ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring . These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions might involve the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through laboratory testing . Without specific data on this compound, it’s difficult to provide an analysis of its properties.Scientific Research Applications
Synthesis and Biological Activities
Research has been conducted on the synthesis and biological evaluation of compounds within the same family as the specified chemical, demonstrating significant scientific interest in their potential as bioactive molecules. For instance, compounds with the [1,2,4]triazolo[4,3-b]pyridazin structure have been synthesized and studied for their antiproliferative activity against endothelial and tumor cells, indicating their potential in cancer research (Ilić et al., 2011). Furthermore, derivatives have been explored for their antimicrobial properties, highlighting the versatility of these compounds in addressing different therapeutic needs (Bhuiyan et al., 2006).
Molecular Docking and In Vitro Screening
The exploration of novel pyridine and fused pyridine derivatives, starting from similar foundational compounds, has led to the creation of new molecules with potential antimicrobial and antioxidant activity. This research underscores the importance of these compounds in developing new therapeutic agents and understanding their mechanism of action through molecular docking studies (Flefel et al., 2018).
Structural and Electronic Analysis
Compounds within this chemical family have also been the subject of structural and electronic analysis. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has provided insights into the pharmaceutical significance of pyridazine analogs in medicinal chemistry, offering a basis for further development of heterocyclic compounds with improved therapeutic profiles (Sallam et al., 2021).
Insecticidal Applications
The versatility of these compounds extends beyond antimicrobial and anticancer applications, as evidenced by studies on their use as potential insecticidal agents. Research into sulfonamide thiazole derivatives has revealed significant insecticidal activity against agricultural pests, highlighting the potential of these compounds in integrated pest management strategies (Soliman et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-4-2-3-5-14(12)18(24)19-10-17-21-20-16-7-6-15(22-23(16)17)13-8-9-25-11-13/h2-9,11H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCWQVEWMYIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.